An In-depth Technical Guide to the Core Synthesis Pathways of All-Trans-Retinol Acetate
An In-depth Technical Guide to the Core Synthesis Pathways of All-Trans-Retinol Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the primary industrial synthesis pathways for all-trans-retinol acetate (B1210297), a crucial form of Vitamin A. The document outlines the core chemical reactions, experimental methodologies, and analytical techniques employed in its large-scale production, with a focus on providing actionable data and protocols for professionals in the field of drug development and chemical synthesis.
Introduction
All-trans-retinol acetate, the acetate ester of all-trans-retinol, is a more stable and commercially preferred form of Vitamin A. Its synthesis is a cornerstone of pharmaceutical and nutraceutical manufacturing. The industrial production of all-trans-retinol acetate has evolved significantly, with several key pathways being optimized for yield, stereoselectivity, and cost-effectiveness. The most prominent of these are the BASF Wittig-Horner reaction, the Rhône-Poulenc Julia-Kocienski olefination, and the Roche Grignard reaction-based synthesis. This guide will delve into the technical specifics of these core methodologies.
Key Industrial Synthesis Pathways
The industrial synthesis of all-trans-retinol acetate predominantly starts from β-ionone, which is converted into larger intermediates that are then coupled to form the C20 retinol (B82714) skeleton.
BASF Wittig-Horner Route (C15 + C5 Approach)
This widely used industrial process involves the coupling of a C15 phosphonium (B103445) salt with a C5 aldehyde acetate fragment.[1][2] The key reaction is a Wittig-Horner olefination, which is highly efficient in forming the polyene chain of Vitamin A.
Synthesis Pathway Diagram
Caption: BASF Wittig-Horner synthesis of all-trans-retinol acetate.
Experimental Protocols
Step 1: Synthesis of C15-Phosphonium Salt from Vinyl-β-ionol
-
Reaction: Vinyl-β-ionol is reacted with triphenylphosphine in the presence of sulfuric acid to yield the β-ionylideneethyltriphenylphosphonium salt (C15 salt).[3]
-
Reagents and Solvents:
-
Vinyl-β-ionol
-
Triphenylphosphine
-
Sulfuric acid (75%)
-
Solvent mixture: Methanol (60-80% by weight), water (10-20% by weight), and heptane (B126788) (10-20% by weight). A particularly preferred mixture is approximately 66.5% methanol, 16.5% water, and 17% heptane.[4]
-
-
Procedure:
-
Triphenylphosphine is dissolved in the solvent mixture at 40°C with stirring.
-
Sulfuric acid is added dropwise over 1 hour.
-
Vinyl-β-ionol is then added, maintaining the temperature between 45-55°C.
-
The reaction is typically complete within 2-20 hours.[3]
-
-
Work-up and Yield: Extractive workup results in the C15 salt with a yield of up to 99.9% (based on triphenylphosphine).[4]
Step 2: Synthesis of C5 Aldehyde Acetate (4-acetoxy-2-methyl-2-butenal)
Several routes for the synthesis of the C5 aldehyde acetate have been developed. One common method involves the following steps:[5]
-
Reaction: Isoprene is reacted with a source of positive halogen in acetic acid to form a halo-acetate intermediate. This is then reacted with dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base.[6]
-
Alternative Route:
-
Crude 1-acetoxy-4-chloro-3-methyl-2-butene (B12278502) is reacted with hexamine in water.
-
The aqueous layer is then treated with 1,2-dichloroethane (B1671644) and the pH is adjusted with 1N sulfuric acid, followed by heating.
-
The product is isolated by distillation under reduced pressure.
-
-
Yield: A yield of 69% has been reported for the distillation-purified product.
Step 3: Wittig-Horner Reaction of C15-Salt and C5-Aldehyde Acetate
-
Reaction: The C15 phosphonium salt is reacted with the C5 aldehyde acetate in an aqueous solution in the presence of a base.
-
Reagents and Conditions:
-
C15-Phosphonium Salt
-
C5 Aldehyde Acetate (4-acetoxy-2-methyl-2-butenal)
-
Base: Aqueous ammonia (B1221849) solution (approx. 12% by weight) or alkali metal carbonates.[2]
-
Solvent: Water
-
Temperature: The reaction is initiated at around 50°C and stirred for approximately 30 minutes.[4]
-
-
Procedure:
-
A solution of the C15 salt in water is heated to 50°C.
-
The aqueous ammonia solution and C5 acetate are metered in.
-
After the addition is complete, the mixture is stirred for 30 minutes.[4]
-
-
Work-up and Yield: The reaction mixture is worked up via extraction to yield all-trans-retinol acetate. Yields are reported to be in the range of 82-89%.[4]
Quantitative Data Summary for Wittig-Horner Route
| Step | Product | Starting Materials | Key Reagents | Reported Yield | Purity |
| 1 | C15-Phosphonium Salt | Vinyl-β-ionol | Triphenylphosphine, H2SO4 | up to 99.9% | >99% |
| 2 | C5 Aldehyde Acetate | 1-acetoxy-4-chloro-3-methyl-2-butene | Hexamine, H2SO4 | 69% | - |
| 3 | All-trans-retinol Acetate | C15-Phosphonium Salt, C5 Aldehyde Acetate | Aqueous Ammonia | 82-89% | - |
Rhône-Poulenc Julia-Kocienski Olefination Route (C15 + C5 Approach)
This pathway utilizes a modified Julia olefination, a powerful method for stereoselective alkene synthesis. It involves the reaction of a C15-sulfone with a C5 fragment.[1][2]
Synthesis Pathway Diagram
Caption: Rhône-Poulenc Julia-Kocienski synthesis of all-trans-retinol acetate.
Experimental Protocol Outline
A general procedure for the Julia-Kocienski olefination is as follows:[7]
-
Deprotonation of the Sulfone: The C15-sulfone is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), in an anhydrous solvent like dimethoxyethane (DME) at low temperatures (e.g., -55°C) to form the carbanion.
-
Reaction with the Electrophile: The C5-chloroacetyl is added to the sulfone carbanion solution.
-
Work-up: The reaction is quenched and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography.
Note: Detailed industrial-scale protocols with specific quantities and yields for this route are proprietary and less available in public literature.
Roche Grignard Reaction Route (C14 + C6 Approach)
The Roche synthesis involves the construction of the C20 skeleton by reacting a C14 aldehyde with a C6 organometallic reagent (Grignard reagent).[2]
Synthesis Pathway Diagram
Caption: Roche Grignard reaction-based synthesis of all-trans-retinol acetate.
Experimental Protocol Outline
-
Preparation of C14 Aldehyde: β-ionone undergoes a Darzens condensation with methyl chloroacetate (B1199739) to produce the C14 aldehyde.[2]
-
Grignard Reaction: The C14 aldehyde is reacted with a C6 Grignard reagent, such as that derived from 3-methyl-2-penten-4-yn-1-ol, to form a C20 diol.[2]
-
Partial Hydrogenation and Acetylation: The C20 diol is partially hydrogenated and then acetylated to form a monoacetate intermediate.[2]
-
Elimination and Isomerization: The monoacetate undergoes elimination and isomerization to yield all-trans-retinol acetate.[2]
Note: As with the Julia-Kocienski route, specific industrial-scale experimental details are not widely published.
Chemo-Enzymatic Synthesis of Retinyl Esters
An alternative approach involves the enzymatic esterification of all-trans-retinol. This method can be used to produce various retinyl esters, including the acetate. A two-step chemo-enzymatic process has been described for the synthesis of all-trans-retinyl palmitate, which can be adapted for the acetate.[8]
Experimental Workflow Diagram
Caption: Chemo-enzymatic synthesis of all-trans-retinyl palmitate.
Experimental Protocol for Chemo-Enzymatic Synthesis
Step 1: Hydrolysis of Retinyl Acetate to Retinol
-
Reagents: All-trans-retinol acetate, 5 M potassium hydroxide (B78521) (KOH), anhydrous ethanol.[8]
-
Procedure: For 10 g of retinyl acetate, 8 mL of 5 M KOH and 10 mL of anhydrous ethanol are used as a co-solvent. The reaction is carried out to achieve 100% hydrolysis.[8]
Step 2: Enzymatic Esterification of Retinol
-
Reagents: All-trans-retinol, acetic acid (or an activated acetyl donor), immobilized lipase (e.g., on macroporous acrylic resin AB-8), n-hexane (solvent).[8]
-
Optimized Conditions (for palmitate synthesis):
-
Solvent: n-hexane
-
Retinol concentration: 300 g/L
-
Substrate molar ratio (retinol to fatty acid): 1:1.1
-
Immobilized enzyme amount: 10 g/L
-
Temperature: 30°C[8]
-
-
Yield and Purity: Under these optimized conditions for retinyl palmitate, a 97.5% yield was achieved in a 700-L reactor. After purification, a purity of over 99% was obtained with an 88% total recovery rate.[8] Similar high yields and purities can be expected for the synthesis of retinyl acetate under optimized conditions.
Purification and Analysis
Purification by Column Chromatography
Column chromatography is a standard method for the purification of all-trans-retinol acetate from reaction mixtures and for the separation of its isomers.[9]
Experimental Protocol for Column Chromatography
-
Stationary Phase: 8% water-deactivated neutral alumina (B75360) or 4% water-deactivated silica (B1680970) gel.[9]
-
Mobile Phase: A slow gradient of diethyl ether in hexane (B92381) (e.g., 0-3%) or ethyl acetate in hexane (e.g., 0-10%).[9]
-
Procedure:
-
The crude retinyl acetate is dissolved in a minimal amount of hexane and loaded onto the column.
-
The column is eluted with the solvent gradient.
-
Fractions are collected and monitored by UV-Vis spectroscopy at 325 nm.[9]
-
Pure fractions are combined and the solvent is removed by rotary evaporation.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for determining the purity and isomeric composition of all-trans-retinol acetate.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of all-trans-retinol acetate.
Typical HPLC Conditions
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm)[10] |
| Mobile Phase | Isocratic: Methanol/water 95:5 (v/v)[11] or Gradient: 11% water/89% acetonitrile/0.1% formic acid for 9 min followed by a linear gradient to 100% acetonitrile[10] |
| Flow Rate | 1 mL/min[10] |
| Detection | UV absorbance at 325 nm[10][12] |
| Internal Standard | Retinyl acetate can be used as an internal standard when analyzing for retinol and other retinyl esters.[12] |
Quantitative Data from HPLC Analysis
| Analyte | Retention Time (Isocratic) | Lower Limit of Detection |
| Retinol | ~3.2 min | 0.35 pmol |
| Retinyl Acetate | ~4.1 min | - |
| Retinyl Palmitate | ~30.9 min | 0.95 pmol |
Note: Retention times can vary depending on the specific column and conditions used.[12]
Conclusion
The industrial synthesis of all-trans-retinol acetate is a well-established field with several robust and high-yielding pathways. The BASF Wittig-Horner route is a prominent example with well-documented procedures and high efficiency. The Rhône-Poulenc Julia-Kocienski olefination and the Roche Grignard reaction routes offer alternative strategies for the construction of the Vitamin A skeleton. Furthermore, chemo-enzymatic methods present a greener alternative for the esterification step. The selection of a particular synthesis pathway depends on factors such as cost of raw materials, desired stereoselectivity, and available infrastructure. The purification and analytical methods outlined in this guide are essential for ensuring the quality and purity of the final product, which is critical for its application in the pharmaceutical and nutraceutical industries.
References
- 1. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO1979000485A1 - Method of preparing e-4-acetoxy-2-methyl-2-butenal - Google Patents [patents.google.com]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthesis of 4-Acetoxy-2-methyl-2-butenal [cjph.com.cn]
